Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Catalog No.
S871395
CAS No.
1234616-08-0
M.F
C9H7BrN2O2
M. Wt
255.071
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

CAS Number

1234616-08-0

Product Name

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

IUPAC Name

methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.071

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3

InChI Key

VTHOGJZDIFHAIX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN2C=CN=C2C(=C1)Br

Synthesis and Characterization:

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound has been synthesized and characterized by various research groups, with reports detailing the methods and resulting properties. For example, a publication describes its synthesis using a multi-step process involving readily available starting materials [].

Potential Applications:

While the specific research applications of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate are still under exploration, its structural features suggest potential in various fields:

  • Medchem Building Block: The presence of the bromo group and the carboxylic acid ester functionality make this molecule a versatile building block for medicinal chemistry research. By introducing modifications, researchers can potentially create new molecules with desired biological activities [].
  • Material Science: The heterocyclic ring structure and the presence of the bromo group could potentially be useful in the development of novel functional materials with specific properties, such as in organic electronics or photovoltaics. However, further research is needed to explore this possibility [].

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound characterized by its unique imidazopyridine core structure. This compound consists of a five-membered imidazole ring fused to a six-membered pyridine ring, with a bromine atom at the 8th position of the imidazole and a methyl ester group attached to the 6th position of the pyridine ring. Its molecular formula is C9H7BrN2O2C_9H_7BrN_2O_2 and it has a molecular weight of approximately 255.07 g/mol . The presence of the bromine atom and the ester group is significant as they can influence the compound's reactivity and potential interactions with biological systems.

Typical of compounds containing both bromine and ester functional groups. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to diverse derivatives.
  • Ester Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Condensation Reactions: The carboxylic acid moiety can participate in condensation reactions with amines or alcohols.

These reactions are essential for synthesizing new derivatives that may exhibit enhanced biological activities or different physical properties.

The synthesis of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step processes that utilize readily available starting materials. Common methods include:

  • Bromination: Introduction of the bromine atom at the 8th position via electrophilic aromatic substitution.
  • Carboxylation: Formation of the carboxylic acid group followed by esterification with methanol to form the methyl ester.
  • Cyclization: Combining precursors to form the fused imidazopyridine structure.

These methods can vary based on desired yields and purity levels .

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs due to its unique structure and possible biological activities.
  • Chemical Research: Utilized as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Investigated for use in developing novel materials owing to its heterocyclic nature.

Interaction studies involving Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate typically focus on its binding affinity to various biological targets. These studies may include:

  • In vitro Assays: Evaluating interactions with enzymes or receptors.
  • Docking Studies: Computational modeling to predict binding sites and affinities.
  • Structure-Activity Relationship Analysis: Understanding how modifications affect biological activity.

Such studies are crucial for determining its therapeutic potential and guiding further development.

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate shares structural similarities with several other compounds within the imidazopyridine class. Here are some notable examples:

Compound NameSimilarity IndexKey Features
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate0.98Bromine at position 6, methyl ester
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate0.97Ethyl group instead of methyl
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride0.97Hydrochloride salt form
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate0.96Ethyl group at position 6

These compounds highlight the versatility of modifications on the imidazopyridine core while underscoring Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate's unique position due to its specific bromination and esterification patterns.

Molecular Properties

Chemical Formula (C9H7BrN2O2) and Molecular Weight (255.07 g/mol)

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate possesses the molecular formula C9H7BrN2O2, reflecting a complex heterocyclic structure containing nine carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms [1] [3]. The compound exhibits a molecular weight of precisely 255.07 grams per mole, as confirmed through computational analysis using advanced molecular modeling techniques [2] [5]. This molecular weight places the compound within the typical range for substituted imidazo[1,2-a]pyridine derivatives, which generally range from 150 to 350 grams per mole depending on substitution patterns [10] [12].

The elemental composition demonstrates the incorporation of halogen functionality through the bromine substituent, along with ester functionality via the methyl carboxylate group [1] [4]. The presence of these functional groups significantly influences the compound's physicochemical properties, including its solubility profile, electronic characteristics, and potential reactivity patterns [4] [18].

PropertyValue
Molecular FormulaC9H7BrN2O2 [1]
Molecular Weight (g/mol)255.07 [2]
Density (g/cm³, Predicted)1.68±0.1 [2]
Boiling Point (°C)125-128 [1]
pKa (Predicted)2.23±0.50 [2]

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate [1] [3]. This nomenclature follows established conventions for naming fused heterocyclic systems, where the imidazo[1,2-a]pyridine core is identified as the parent structure, with positional numbering indicating the specific locations of substituents [12] [15].

Several alternative designations exist within the scientific literature for this compound [2] [3]. The compound is also referred to as 8-bromo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester, which emphasizes the ester functionality derived from the parent carboxylic acid [4] [9]. Additional synonyms include imidazo[1,2-a]pyridine-6-carboxylic acid, 8-bromo-, methyl ester, which follows the systematic approach of naming the parent acid followed by the ester designation [3] [6].

The standardized chemical identifiers include the International Chemical Identifier string: InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3 [1] [4]. The corresponding International Chemical Identifier Key is VTHOGJZDIFHAIX-UHFFFAOYSA-N, providing a unique hash representation for database searches [1] [3]. The Simplified Molecular Input Line Entry System notation is expressed as COC(=O)C1=CN2C=CN=C2C(=C1)Br [3] [4].

Chemical Abstracts Service Registration (1234616-08-0)

The Chemical Abstracts Service registration number for methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is 1234616-08-0 [1] [2] [3]. This unique numerical identifier serves as the primary reference for the compound within chemical databases and regulatory documentation systems worldwide [4] [5]. The Chemical Abstracts Service registry number was assigned following the compound's first synthesis and characterization, establishing its formal recognition within the chemical literature [6] [9].

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate represents a significant heterocyclic compound within the imidazo[1,2-a]pyridine family, characterized by its distinctive molecular structure and unique physicochemical properties. This compound features a fused bicyclic aromatic system consisting of an imidazole ring integrated with a pyridine ring, substituted with a bromine atom at the 8-position and a methyl ester functional group at the 6-position [1] [2]. The strategic placement of these substituents significantly influences the compound's chemical behavior, stability characteristics, and spectroscopic signature, making it a valuable scaffold for pharmaceutical research and synthetic chemistry applications.

Physicochemical Properties

Physical State and Appearance

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate exists as a solid crystalline substance under standard ambient conditions [3]. The compound typically manifests as a white to yellow to beige powder or crystalline material, with the coloration potentially varying based on purity levels and storage conditions [3]. The molecular architecture, characterized by the rigid imidazo[1,2-a]pyridine core structure, contributes to its solid-state stability and crystalline nature at room temperature.

The compound's physical form is maintained through intermolecular interactions including van der Waals forces and potential hydrogen bonding involving the ester carbonyl group [1]. The presence of the bromine substituent at the 8-position introduces additional steric considerations and affects the overall molecular packing in the solid state. Commercial suppliers typically provide this compound with purity levels exceeding 95%, ensuring consistent physical characteristics for research applications [3].

Storage recommendations specify maintaining the compound in sealed containers under dry conditions at temperatures between 2-8°C to preserve both physical appearance and chemical integrity [3] [4]. The crystalline structure demonstrates reasonable stability under normal laboratory handling conditions, though protection from prolonged exposure to light and moisture is advised to prevent gradual degradation [3] [5].

Solubility Profile in Various Solvents

The solubility characteristics of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate demonstrate a pronounced preference for organic solvents over aqueous media, reflecting the compound's predominantly lipophilic character. Water solubility remains significantly limited, with measurements indicating solubility values below 1 mg/mL at 25°C [7]. This restricted aqueous solubility stems from the compound's aromatic heterocyclic structure and the hydrophobic nature of the bromine substituent, despite the presence of the polar ester functional group.

In contrast, the compound exhibits excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide and N,N-dimethylformamide, where it achieves high solubility approaching miscibility . These solvents effectively solvate the compound through favorable dipole-dipole interactions with the ester carbonyl and the heterocyclic nitrogen atoms. Similarly, polar protic solvents including methanol and ethanol provide good solubility characteristics [9] [10], facilitating dissolution through hydrogen bonding interactions between the solvent hydroxyl groups and the ester oxygen atoms.

Moderately polar organic solvents such as dichloromethane and chloroform also demonstrate good solvating capacity for this compound [9]. These solvents strike an optimal balance between polarity and hydrophobic character, effectively dissolving the compound while accommodating both the polar ester group and the brominated aromatic system. Acetonitrile provides moderate solubility and proves particularly useful for crystallization procedures due to its intermediate polarity [11].

Solvent CategorySolventSolubilityComments
AqueousWater<1 mg/mL [7]Limited due to hydrophobic aromatic system
Polar ProticMethanolGood [9]Hydrogen bonding with ester group
Polar ProticEthanolGood [10]Similar behavior to methanol
Polar AproticDMSOHigh (miscible) Excellent solvation of polar groups
Polar AproticDMFHigh (miscible) Strong dipole interactions
Moderately PolarDichloromethaneGood [9]Balanced solvation of polar and nonpolar regions
Moderately PolarAcetonitrileModerate [11]Useful for crystallization
Moderately PolarEthyl AcetateGood [11]Excellent for extraction procedures
Nonpolarn-HexanePoor [9]Insufficient solvation of polar ester

Stability Parameters

Thermal stability analysis reveals that methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate maintains structural integrity up to approximately 220°C, beyond which thermal decomposition initiates through decarboxylation pathways [7]. Thermal gravimetric analysis demonstrates that the initial decomposition involves loss of the carboxylate functionality, followed by fragmentation of the brominated heterocyclic system. This thermal stability profile positions the compound favorably for synthetic applications requiring elevated reaction temperatures while establishing clear handling limitations for high-temperature processes.

Chemical stability under standard laboratory conditions proves excellent, with properly stored samples showing no significant degradation over extended periods exceeding twelve months [12]. The compound demonstrates stability across a pH range of 4-9, though extreme acidic or basic conditions may promote hydrolysis of the ester linkage [7]. The bromine substituent provides inherent resistance to mild oxidizing conditions, though exposure to strong oxidizing agents should be avoided to prevent unwanted side reactions [12].

Storage conditions significantly influence long-term stability, with optimal preservation achieved through refrigeration at 2-8°C in sealed, dry containers protected from light [3] [4]. Moisture sensitivity primarily affects the ester functional group, which remains susceptible to hydrolysis under humid conditions [12]. Light sensitivity necessitates protection from prolonged ultraviolet exposure, as the aromatic heterocyclic system may undergo photodegradation reactions upon extended irradiation [12].

The compound's hydrolytic stability presents the primary limitation, particularly in aqueous environments where the methyl ester group may undergo gradual hydrolysis to form the corresponding carboxylic acid [12]. This characteristic should be considered during experimental design, particularly for studies involving extended aqueous incubations or biological assays requiring prolonged exposure to physiological conditions.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy provides definitive structural characterization of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate through distinctive chemical shift patterns reflecting the compound's aromatic heterocyclic framework. In deuterated chloroform at 400 MHz, the aromatic protons appear as characteristic singlets and doublets in the downfield region between 8.85 and 7.64 ppm [13] [14]. The most deshielded proton appears as a singlet at 8.85 ppm, attributed to the imidazole H-3 proton adjacent to the electronegative nitrogen atom and positioned between two electron-withdrawing substituents.

The pyridine ring protons manifest as distinct signals at 8.66 ppm (singlet), 8.15 ppm (doublet, J = 4 Hz), and 7.64 ppm (doublet, J = 4 Hz) [13] [14]. These chemical shifts reflect the deshielding effects of the fused imidazole ring and the electron-withdrawing influence of both the bromine substituent and the ester carbonyl group. The coupling patterns observed in the doublets confirm the para-disubstituted nature of the pyridine ring, with the coupling constant of 4 Hz typical for ortho-positioned aromatic protons in pyridine systems.

The methyl ester group appears as a sharp singlet at 3.95 ppm, integrating for three protons and confirming the presence of the methoxy functionality [13] [14]. This chemical shift falls within the expected range for aromatic methyl esters, with slight downfield displacement due to the electron-deficient nature of the heterocyclic system.

Carbon-13 nuclear magnetic resonance analysis reveals the ester carbonyl carbon at 163.4 ppm, characteristic of aromatic ester functionalities [13] [14]. The aromatic carbon signals span the region from 154.3 to 113.8 ppm, reflecting the diverse electronic environments within the fused heterocyclic system. The methoxy carbon appears at 52.4 ppm, consistent with typical methyl ester carbon chemical shifts [13] [14].

Assignment¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)Multiplicity/Comments
Imidazole H-38.85-Singlet, most deshielded position
Pyridine H-78.66-Singlet
Pyridine H-58.15-Doublet, J = 4 Hz
Pyridine H-87.64-Doublet, J = 4 Hz
Methoxy protons3.95-Singlet, 3H
Ester carbonyl-163.4Quaternary carbon
Aromatic carbons-154.3-113.8Multiple signals
Methoxy carbon-52.4Methyl carbon

Infrared Absorption Patterns

Infrared spectroscopic analysis of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate reveals characteristic absorption bands that confirm the presence of key functional groups and provide insights into molecular vibrations. The most prominent feature appears in the carbonyl stretching region, with the ester C=O stretch occurring between 1720-1730 cm⁻¹ . This frequency range is typical for aromatic methyl esters, with the precise position influenced by the electron-withdrawing effects of the heterocyclic system and the bromine substituent.

Aromatic C=C and C=N stretching vibrations manifest as multiple bands in the fingerprint region, with prominent absorptions at 1600, 1580, and 1500 cm⁻¹ . These bands reflect the complex vibrational modes of the fused imidazo[1,2-a]pyridine system, with contributions from both ring breathing modes and in-plane bending vibrations. The aromatic C-H stretching region exhibits typical absorptions above 3000 cm⁻¹, though these may overlap with trace moisture or solvent absorptions.

The imidazole and pyridine C-N stretching vibrations appear between 1350-1400 cm⁻¹ , providing confirmation of the heterocyclic nitrogen functionality. These absorptions demonstrate characteristic intensities and frequency positions consistent with sp² nitrogen atoms in aromatic heterocycles. The C-Br stretching vibration occurs in the low-frequency region between 600-650 cm⁻¹ , appearing as a medium-intensity band that confirms the presence of the bromine substituent.

Additional bands in the fingerprint region below 1500 cm⁻¹ correspond to various bending modes, ring deformation vibrations, and C-H out-of-plane bending patterns specific to the substituted imidazo[1,2-a]pyridine framework. These complex patterns provide valuable fingerprinting capabilities for compound identification and purity assessment.

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopic analysis reveals the electronic transitions characteristic of the extended aromatic conjugation in methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. The absorption spectrum exhibits prominent bands in the region between 250-290 nm, corresponding to π→π* transitions within the fused heterocyclic system [16]. These transitions reflect the delocalized electron density across the imidazo[1,2-a]pyridine scaffold and demonstrate the compound's aromatic character.

The primary absorption maximum occurs in the range of 280-290 nm, attributed to the highest occupied molecular orbital to lowest unoccupied molecular orbital transition within the conjugated heterocyclic framework [16]. This transition energy reflects the electron-withdrawing effects of both the bromine substituent and the ester carbonyl group, which influence the electronic distribution throughout the aromatic system.

A secondary absorption band appears between 250-260 nm, corresponding to higher energy π→π* transitions involving molecular orbitals with significant contribution from the nitrogen heteroatoms [16]. The intensity and position of this band provide information about the electronic structure and can be influenced by solvent effects and molecular aggregation.

The bromine substituent introduces heavy atom effects that may influence both absorption intensities and potential intersystem crossing processes, though these effects remain subtle in the absorption spectrum. The ester carbonyl group contributes n→π* transitions at longer wavelengths, though these typically appear as weak, broad absorptions that may be obscured by the more intense aromatic transitions.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate provides definitive molecular weight confirmation and valuable structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 255.97/257.97, displaying the characteristic isotope pattern expected for monobrominated compounds [17]. The M+2 peak intensity approximately one-third that of the molecular ion peak confirms the presence of a single bromine atom, providing unambiguous identification of the halogenated structure.

Electrospray ionization mass spectrometry readily produces the protonated molecular ion [M+H]⁺ at m/z 255.97/257.97 [17], facilitating detection and quantification in analytical applications. The compound demonstrates excellent ionization efficiency under positive ion mode conditions, attributed to the basic nitrogen atoms within the heterocyclic framework that readily accept protons.

Fragmentation patterns reveal predictable losses characteristic of the functional groups present in the molecule. The base peak or prominent fragment ion often corresponds to the loss of the methoxy group, appearing at m/z 224 [M-OMe]⁺ [17]. This fragmentation pathway reflects the relatively weak bond between the methyl group and the ester oxygen, facilitated by the formation of a stabilized acylium ion.

Additional significant fragmentations include loss of the complete methyl carboxylate group, producing an ion at m/z 196 [M-CO₂Me]⁺ [17]. This fragmentation represents elimination of the entire ester functionality, yielding a fragment ion corresponding to the brominated imidazo[1,2-a]pyridine core structure. Loss of the bromine atom generates a fragment at m/z 175 [M-Br]⁺ [17], though this fragmentation typically occurs with lower intensity due to the strength of the aromatic C-Br bond.

Fragment Ionm/zLossStructural Significance
[M+H]⁺255.97/257.97-Molecular ion with Br isotope pattern
[M-OMe]⁺224-31Loss of methoxy group
[M-CO₂Me]⁺196-59Loss of complete ester group
[M-Br]⁺175-80Loss of bromine substituent

These fragmentation patterns provide valuable structural confirmation and enable development of targeted analytical methods for quantification and identification of this compound in complex matrices. The predictable nature of these fragmentations also supports structural elucidation efforts for related analogs and derivatives within the imidazo[1,2-a]pyridine family.

XLogP3

2.3

Wikipedia

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Dates

Last modified: 08-15-2023

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